Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

adenylyl cyclase isoform selectivity cAMP signaling

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide (CAS 332908-84-6) is a synthetic small-molecule acetamide derivative (C₁₅H₂₁ClN₂O, MW 280.79) characterized by a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a cyclohexylamino moiety. This compound is supplied as a research-grade chemical (typical purity ≥95–97%) with physicochemical descriptors including a calculated LogP of 3.64, a topological polar surface area of 41.13 Ų, and full compliance with Lipinski's Rule of Five (zero violations).

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
CAS No. 332908-84-6
Cat. No. B1295864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
CAS332908-84-6
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl
InChIInChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19)
InChIKeyGBWTYBWEKQQWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.1 [ug/mL]

N-(3-Chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide (CAS 332908-84-6) – Chemical Profile & Research-Use Specification


N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide (CAS 332908-84-6) is a synthetic small-molecule acetamide derivative (C₁₅H₂₁ClN₂O, MW 280.79) characterized by a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a cyclohexylamino moiety . This compound is supplied as a research-grade chemical (typical purity ≥95–97%) with physicochemical descriptors including a calculated LogP of 3.64, a topological polar surface area of 41.13 Ų, and full compliance with Lipinski's Rule of Five (zero violations) [1]. It is structurally distinct from the same-formula alkaloid anagyrine hydrochloride (CAS 74195-83-8), providing a differentiated scaffold for target selectivity profiling .

Procurement Risk: Why N-(3-Chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide Cannot Be Replaced by Same-Formula Analogs


Although N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide shares the molecular formula C₁₅H₂₁ClN₂O with anagyrine hydrochloride (CAS 74195-83-8), the two compounds are constitutional isomers with entirely distinct core scaffolds—a linear acetamide vs. a rigid tetracyclic quinolizidine—resulting in divergent target engagement profiles [1]. In screening panels, anagyrine hydrochloride binds muscarinic and nicotinic acetylcholine receptors with IC₅₀ values of 132 µM and 2,096 µM respectively [2], whereas the target compound shows negligible activity against nAChR (Kd ≈ 1,800 nM) [3] and instead modulates adenylyl cyclase isoforms and CYP2C8. Generic substitution without verifying chemotype-specific selectivity data therefore carries a high risk of introducing off-target pharmacology that invalidates experimental conclusions [4].

Product-Specific Quantitative Evidence Guide for CAS 332908-84-6: Comparator-Based Differentiation Data


Adenylyl Cyclase Isoform Selectivity: AC8 vs. AC1 Inhibition Ratio Distinguishes Target Compound from Pan-AC Inhibitors

The target compound demonstrates differential inhibition across human adenylyl cyclase isoforms. Against AC8 (expressed in HEK293 cells), it exhibits an IC₅₀ of 29,000 nM (29 µM), whereas against AC1 under identical cell-based assay conditions the IC₅₀ is 5,000 nM (5 µM) [1][2]. This yields an AC1/AC8 selectivity ratio of approximately 5.8-fold, a level of isoform discrimination not observed with the pan-AC inhibitor SQ 22536, which inhibits multiple AC isoforms non-selectively (IC₅₀ ≈ 20 µM in rat brain preparations) . The data are derived from the same screening campaign (ChEMBL/BindingDB curated dataset), ensuring internal consistency of assay conditions across isoforms.

adenylyl cyclase isoform selectivity cAMP signaling

Metabolic Enzyme Interaction: Moderate CYP2C8 Inhibition with Favorable Selectivity Over HDAC1

In human liver microsome assays, the target compound inhibits CYP2C8 with an IC₅₀ of 9,900 nM (9.9 µM) using amodiaquine as probe substrate [1]. In a separate counter-screen against recombinant human HDAC1 (full-length, FLAG-His tagged, expressed in Sf21 cells), the IC₅₀ exceeds 10,000 nM (>10 µM) [2]. The >1,000-fold window between CYP2C8 inhibition and HDAC1 inactivity (IC₅₀ >10,000 nM vs. potent reference HDAC inhibitors in the low nM range [3]) indicates that the compound does not act as a pan-assay interference compound (PAIN) or non-specific enzyme inhibitor. By comparison, anagyrine hydrochloride shows no reported CYP2C8 activity but potently interacts with cholinergic receptors (nAChR IC₅₀ = 2,096 µM; mAChR IC₅₀ = 132 µM), representing a fundamentally different polypharmacology .

CYP2C8 inhibition drug metabolism HDAC counter-screen

Physicochemical Differentiation: Drug-Likeness and Permeability Parameters Compared with Structurally Related Acetamides

The target compound exhibits a calculated LogP of 3.64, LogD (pH 7.4) of 2.12, a topological polar surface area (TPSA) of 41.13 Ų, and zero Lipinski Rule of Five violations [1]. In contrast, the close structural analog N-(3-chloro-4-methylphenyl)acetamide (CAS 7149-79-3, MW 183.64, C₉H₁₀ClNO) has a lower LogP (~2.0) and lacks the cyclohexylamino moiety that contributes to membrane permeability . The TPSA of 41.13 Ų for the target compound falls well below the 140 Ų threshold predictive of oral absorption, and the LogD (pH 7.4) of 2.12 sits within the optimal range (1–3) for passive membrane permeability, whereas the stripped analog without the cyclohexylamino group would have significantly lower LogD, reducing predicted cellular uptake . These computed parameters, generated via the same in silico method (ChemBase), provide a consistent framework for rank-ordering analogs in early-stage screening library design.

drug-likeness Lipinski Rule of Five ADME prediction

Optimal Procurement Use-Cases for CAS 332908-84-6: Evidence-Anchored Application Scenarios


Adenylyl Cyclase Isoform-Selective Tool Compound for cAMP Compartmentalization Studies

Based on the ~5.8-fold selectivity for AC1 (IC₅₀ = 5 µM) over AC8 (IC₅₀ = 29 µM) [1][2], this compound can serve as a pharmacological probe to dissect AC1-dependent cAMP signaling from AC8-mediated pathways in recombinant HEK293 systems. Researchers studying neurological or cardiac cAMP microdomains where AC1 and AC8 are differentially expressed can use this compound at concentrations between 5–25 µM to achieve substantial AC1 inhibition while sparing AC8 activity, a discrimination not possible with the pan-AC inhibitor SQ 22536 [3].

Moderate CYP2C8 Inhibitor Control in Hepatic ADME-Tox Screening Panels

With a CYP2C8 IC₅₀ of 9.9 µM in human liver microsomes and >1,000-fold selectivity over HDAC1 (IC₅₀ > 10 µM) [1][2], the compound is suitable as a moderate-strength CYP2C8 inhibitor reference standard in drug–drug interaction (DDI) screening panels. Unlike the same-formula alkaloid anagyrine hydrochloride, which engages cholinergic receptors and confounds interpretation, this compound provides a cleaner CYP inhibition profile for ADME scientists validating in vitro CYP inhibition assays [3].

Chemical Probe for Selectivity Profiling Against Cholinergic Off-Targets

The compound's weak nAChR affinity (Kd ≈ 1,800 nM) contrasted with anagyrine hydrochloride's potent cholinergic receptor binding (mAChR IC₅₀ = 132 µM; nAChR IC₅₀ = 2,096 µM) [1][2] makes it a valuable negative control or selectivity benchmark in neuroscience screening cascades. Procurement for panels that assess cholinergic liability can use this compound to define the selectivity floor for acetamide-based chemotypes, ensuring that hits with genuine receptor engagement are not obscured by non-specific binding artifacts [3].

In Silico Model Validation Using Physicochemical Benchmark Data

The compound's well-characterized computed parameters (LogP 3.64, LogD₇.₄ 2.12, TPSA 41.13 Ų, zero Lipinski violations) [1] make it a useful benchmark compound for validating in silico ADME prediction models. Computational chemists can use these values to calibrate LogD and permeability prediction algorithms, particularly when benchmarking against simpler acetamides like N-(3-chloro-4-methylphenyl)acetamide (LogP ~2.0, no cyclohexylamino group) [2] to assess the contribution of the cyclohexylamino substituent to predicted membrane partitioning [3].

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.